4,5-disostituiti tiazoli

4,5-Disubstituted Thiazoles are a class of heterocyclic compounds characterized by the presence of a thiazole ring with substituents at both the 4 and 5 positions. These functionalized molecules exhibit diverse chemical and biological properties, making them valuable in various applications.

Structurally, these compounds consist of a five-membered ring containing sulfur and nitrogen atoms. The substitution at the 4 and 5 positions can vary widely, encompassing a range of functionalities such as alkyls, aryls, halogens, or other functional groups. This variability allows for the fine-tuning of properties like solubility, reactivity, and bioavailability.

From a chemical perspective, 4,5-disubstituted thiazoles have been explored in numerous synthetic routes due to their structural versatility. They are often used as precursors in medicinal chemistry, particularly in the development of antibacterial, antifungal, and anticancer agents. Furthermore, they find applications in catalysis, where their unique electronic properties can facilitate chemical transformations.

In biological research, these compounds have shown potential in modulating enzyme activities, serving as inhibitors or activators. Their ability to interact with biomolecules makes them promising candidates for drug discovery efforts. Overall, the rich chemistry and diverse functionalization options of 4,5-disubstituted thiazoles continue to make them a dynamic area of interest in both academic and industrial settings.

| Struttura | Nome chimico | CAS | MF |

|---|---|---|---|

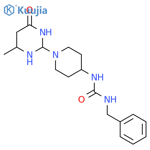

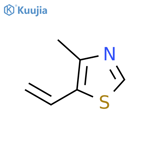

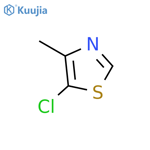

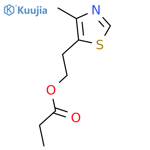

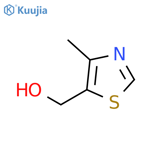

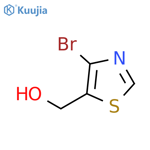

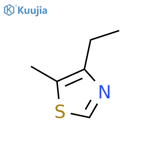

|

4-Methyl-5-vinylthiazole | 1759-28-0 | C6H7NS |

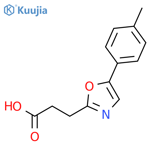

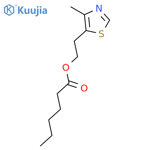

|

2-(4-Methylthiazol-5-yl)ethyl Hexanoate | 94159-32-7 | C12H19NO2S |

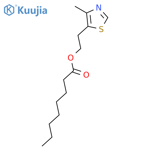

|

4-Methyl-5-thiazolylethanyl octanoate | 102175-98-4 | C18H31NO2S |

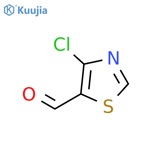

|

4-chloro-1,3-thiazole-5-carbaldehyde | 104146-17-0 | C4H2ClNOS |

|

Thiazole,5-chloro-4-methyl- | 125402-79-1 | C4H4ClNS |

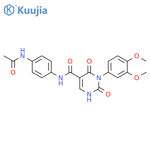

|

2-(4-Methylthiazol-5-yl)ethyl propionate | 324742-96-3 | C9H13NO2S |

|

(4-Methylthiazol-5-yl)methanol | 1977-06-6 | C5H7NOS |

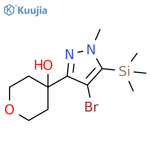

|

(4-Bromothiazol-5-yl)methanol | 262444-15-5 | C4H4BrNOS |

|

Thiazole,4-ethyl-5-methyl- | 52414-91-2 | C6H9NS |

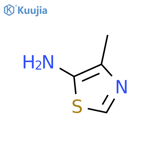

|

4-methyl-1,3-thiazol-5-amine | 72632-65-6 | C4H6N2S |

Letteratura correlata

-

1. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405

-

Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009

-

Teis Joranger,Jens V. Kildgaard,Solvejg Jørgensen,Jonas Elm,Kurt V. Mikkelsen Phys. Chem. Chem. Phys., 2019,21, 17274-17287

-

4. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644

-

Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923

Fornitori consigliati

-

Suzhou Genelee Bio-Technology Co., Ltd.Factory Trade Brand reagentsNatura aziendale: Private enterprises

-

Taian Jiayue Biochemical Co., LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

Amadis Chemical Company LimitedFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

Hefei Zhongkesai High tech Materials Technology Co., LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises

Prodotti consigliati